C25H19F2NO5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H19F2NO5 RO3244794 . This compound is notable for its complex structure, which includes 25 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 5 oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO3244794 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and specific to the manufacturer, but it generally involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of RO3244794 is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
RO3244794 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound .
Scientific Research Applications
RO3244794 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of prostacyclin receptor antagonists.
Biology: It is used to investigate the role of prostacyclin receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating liver injury and other conditions involving prostacyclin receptors.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The mechanism of action of RO3244794 involves its selective antagonism of prostacyclin (IP) receptors. By binding to these receptors, it inhibits the effects of prostacyclin, a compound involved in various physiological processes such as vasodilation and inhibition of platelet aggregation. This antagonistic action makes RO3244794 a valuable tool in studying the role of prostacyclin receptors in health and disease .
Comparison with Similar Compounds
RO3244794 can be compared with other prostacyclin receptor antagonists, such as:
PF-04418948: A potent EP2 receptor antagonist with high selectivity for EP2 receptors over other prostaglandin receptors.
Taprenepag: A selective prostaglandin E2 receptor agonist used in the treatment of ocular hypertension and glaucoma.
RO3244794 is unique in its specific antagonism of prostacyclin (IP) receptors, making it a valuable compound for targeted research and therapeutic applications .
Properties
Molecular Formula |
C25H19F2NO5 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide |
InChI |
InChI=1S/C25H19F2NO5/c26-18-8-17(9-19(27)11-18)21-10-16-6-7-20(12-23(16)33-25(21)31)32-14-24(30)28-22(13-29)15-4-2-1-3-5-15/h1-12,22,29H,13-14H2,(H,28,30)/t22-/m1/s1 |
InChI Key |
GSNUSTHOUIZZGV-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.